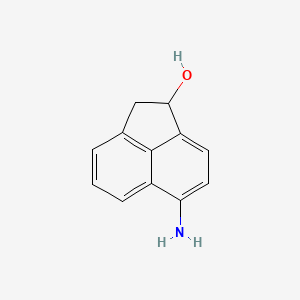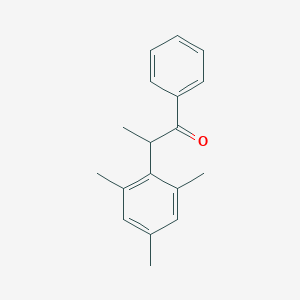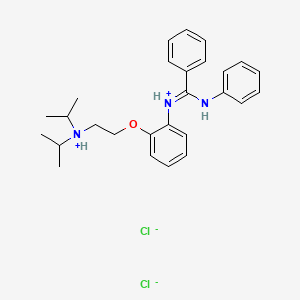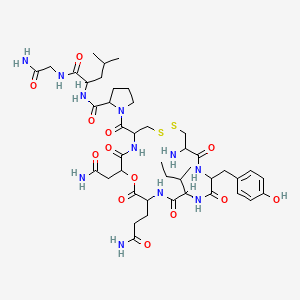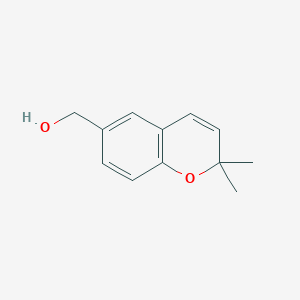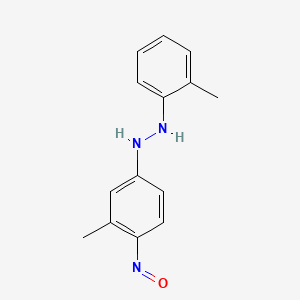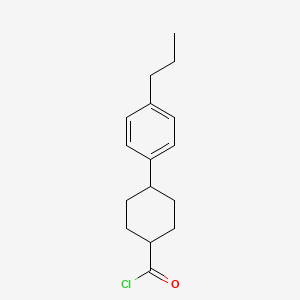
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C16H21ClO It is a derivative of cyclohexane, featuring a propylphenyl group and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(4-Propylphenyl)cyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the ketone is converted to the corresponding acyl chloride. The general reaction scheme is as follows:
4-(4-Propylphenyl)cyclohexanone+SOCl2→4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions to reduce the acyl chloride to an alcohol.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 4-(4-Propylphenyl)cyclohexanol.
Hydrolysis: Formation of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid.
Applications De Recherche Scientifique
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Ethylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Butylphenyl)cyclohexane-1-carbonyl chloride
Uniqueness
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the propyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
85230-05-3 |
|---|---|
Formule moléculaire |
C16H21ClO |
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
4-(4-propylphenyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3 |
Clé InChI |
BZAQZVDKSWINPS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


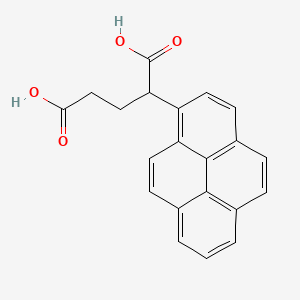
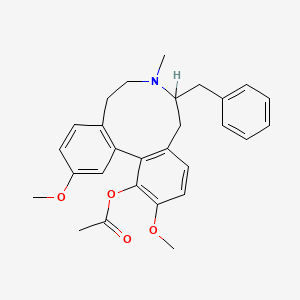
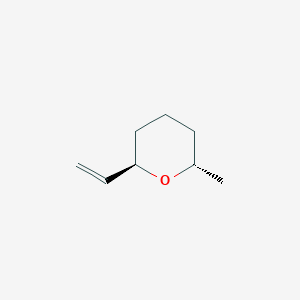
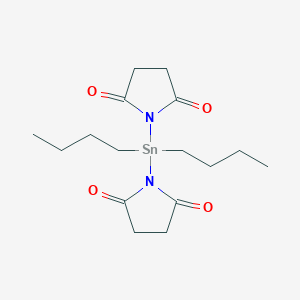
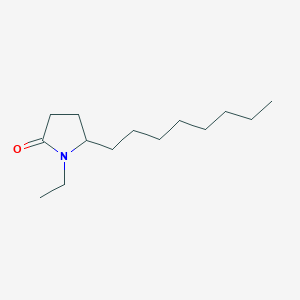
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
